3-(Hydrazinomethyl)thiophene hydrochloride
Overview
Description
Synthesis Analysis
Thiophene, the base structure of 3-(Hydrazinomethyl)thiophene hydrochloride, is a five-membered ring made up of one sulfur atom . Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(Hydrazinomethyl)thiophene hydrochloride consists of a thiophene ring with a hydrazinomethyl group attached. The exact structure and its properties would require more specific studies or computational modeling for a detailed analysis.Scientific Research Applications
Chemical Sensing and Detection
3-(Hydrazinomethyl)thiophene hydrochloride and its derivatives have shown significant potential in chemical sensing and detection, particularly for metal ions. For instance, hydrazide-based fluorescent probes derived from thiophene hydrochloride have been designed for the highly sensitive and selective detection of Cu^2+^ and Hg^2+^ ions in aqueous solutions. These sensors exhibit different emission characteristics and color changes upon interaction with the ions, enabling visual detection with the naked eye. The detection limits for Cu^2+^ and Hg^2+^ were found to be remarkably low, demonstrating the high sensitivity of these sensors (Wang et al., 2014).
Material Science and Polymer Research
In the realm of material science and polymer research, derivatives of 3-(Hydrazinomethyl)thiophene hydrochloride have been utilized to synthesize novel polymers with interesting properties. For example, research has focused on the development of polythiophene derivatives for applications in organic electrochemical transistors (OECTs). Studies have highlighted how the crystallinity of these polymers influences their performance in OECTs, particularly in terms of water uptake and ion injection rates. The findings underscore the importance of polymer hydration and crystalline structure in determining the efficiency of these devices (Flagg et al., 2019).
Environmental Applications
The synthesis and application of thiophene derivatives extend to environmental applications as well, such as in the inhibition of hydrodechlorination processes. Thiophene compounds have been studied for their effects on the hydrodechlorination of tetrachloroethylene, a common environmental contaminant. The presence of thiophene was found to impact the conversion rates and selectivity of the process, demonstrating the potential of thiophene derivatives in modulating chemical reactions relevant to environmental remediation (López et al., 2003).
Energy Storage and Conversion
Thiophene derivatives are also explored in the context of energy storage and conversion, particularly for improving the performance of lithium-ion batteries. The addition of thiophene derivatives as functional additives in electrolytes for high-voltage operations has shown promising results in enhancing the cycling stability of LiCoO_2 cathodes. This research indicates the potential of thiophene-based compounds in developing more efficient and durable battery technologies (Xia et al., 2015).
Future Directions
Thiophene-based analogs, including 3-(Hydrazinomethyl)thiophene hydrochloride, have attracted the interest of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.
properties
IUPAC Name |
thiophen-3-ylmethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c6-7-3-5-1-2-8-4-5;/h1-2,4,7H,3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHDEOMXKLUIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydrazinomethyl)thiophene hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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